Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate
CAS No.: 731810-56-3
Cat. No.: VC3030990
Molecular Formula: C15H18N2O4
Molecular Weight: 290.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731810-56-3 |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-9-7-11(13(18)20-4)10-5-6-16-12(10)8-9/h5-8,16H,1-4H3,(H,17,19) |
| Standard InChI Key | RBLKRQUREUXQNK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)OC |
Introduction
Chemical Properties and Structure
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate is characterized by its distinctive molecular structure that combines several key functional groups: an indole core, a protected amino group, and a methyl ester. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino function at the 6-position of the indole ring, while a methyl ester group occupies the 4-position.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate:
| Property | Value |
|---|---|
| CAS Number | 731810-56-3 |
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31 g/mol |
| IUPAC Name | methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate |
| Appearance | Solid |
| InChI | InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-9-7-11(13(18)20-4)10-5-6-16-12(10)8-9/h5-8,16H,1-4H3,(H,17,19) |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)OC |
| PubChem CID | 27282351 |
Structural Features
The compound contains three critical structural motifs that define its chemical behavior:
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The indole heterocyclic system, which provides a rigid framework and contributes to potential π-π interactions in biological systems
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The tert-butoxycarbonyl (Boc) protected amino group at the 6-position, which enhances stability during synthetic processes
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The methyl ester moiety at the 4-position, which influences solubility and serves as a functional handle for further modifications
These structural features make Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate particularly valuable in multistep organic synthesis pathways .
Synthesis Methods
The synthesis of Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate typically involves a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
General Synthetic Approach
The synthesis generally follows these key steps:
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Protection of the amino group using tert-butoxycarbonyl anhydride (Boc2O)
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Esterification of the carboxylic acid group to form the methyl ester
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Purification steps to isolate the desired product
A typical synthetic route begins with a suitable 6-amino-1H-indole-4-carboxylic acid precursor, which undergoes sequential modifications to introduce the required functional groups.
Detailed Synthetic Route
Based on analogous syntheses reported in the literature, the following synthetic pathway can be employed:
The synthesis often begins with methyl 6-amino-1H-indole-4-carboxylate, which can be protected with a Boc group using standard conditions. Drawing from related procedures, the Boc protection typically involves:
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Dissolving methyl 6-amino-1H-indole-4-carboxylate in a suitable solvent (such as pyridine or THF)
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Adding 4-dimethylaminopyridine (DMAP) as a catalyst
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Adding di-tert-butyl dicarbonate (Boc2O)
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Allowing the reaction to proceed at room temperature
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Purification by column chromatography
This approach is supported by analogous syntheses of related compounds such as tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate reported in the literature .
Applications in Research and Industry
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate has several significant applications across various scientific disciplines due to its versatile structure.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for:
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The synthesis of peptide-based drugs
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Development of enzyme inhibitors
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Creation of bioactive molecules that target specific cellular pathways
The indole core is particularly important in drug development due to its presence in numerous natural products and pharmaceuticals with diverse biological activities.
Organic Synthesis
In organic synthesis, Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate functions as:
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An intermediate in multistep syntheses
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A scaffold for the introduction of additional functional groups
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A building block for more complex molecular architectures
The protected amino group allows for selective reactions at other positions of the molecule, while the methyl ester can be readily transformed into other functional groups .
Chemical Reactivity
The reactivity of Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate is dictated by its functional groups, each of which can participate in different types of reactions.
Indole Moiety
The indole core can undergo:
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Electrophilic aromatic substitution reactions, particularly at the C-3 position
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Metallation reactions, especially when directed by existing substituents
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Various heterocycle modifications
Boc Protecting Group
The Boc group:
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Can be selectively removed under acidic conditions (typically using TFA in DCM)
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Provides temporary protection of the amino group during other transformations
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Allows for orthogonal protection strategies in complex syntheses
Methyl Ester
The methyl ester functionality:
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Can undergo hydrolysis to form the corresponding carboxylic acid
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May be reduced to an alcohol using suitable reducing agents
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Serves as an attachment point for further modifications
Comparative Analysis with Structurally Related Compounds
Understanding the similarities and differences between Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate and related compounds provides valuable insights into structure-property relationships.
Comparison with Formylated Derivative
Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate (CAS: 731810-57-4) differs from the target compound by the presence of a formyl group at the C-3 position. This additional functional group significantly alters the compound's properties:
| Property | Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate | Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate |
|---|---|---|
| Molecular Formula | C15H18N2O4 | C16H18N2O5 |
| Molecular Weight | 290.31 g/mol | 318.33 g/mol |
| Reactivity | Less electrophilic | More electrophilic due to formyl group |
| Synthetic Utility | Building block | More functionalized intermediate |
The presence of the formyl group in the 3-formyl derivative provides an additional handle for further transformations, such as aldol condensations, reductive aminations, and Wittig reactions .
Comparison with Deprotected Precursor
Methyl 6-amino-1H-indole-4-carboxylate (the deprotected form) differs from the target compound by the absence of the Boc protecting group:
| Property | Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate | Methyl 6-amino-1H-indole-4-carboxylate |
|---|---|---|
| Molecular Formula | C15H18N2O4 | C10H10N2O2 |
| Molecular Weight | 290.31 g/mol | 190.20 g/mol |
| Solubility | More lipophilic | More hydrophilic |
| Amino Group | Protected (unreactive) | Free (reactive) |
| Synthetic Utility | Protected intermediate | Versatile building block |
The free amino group in methyl 6-amino-1H-indole-4-carboxylate allows for direct participation in various transformations, including acylation, alkylation, and coupling reactions .
Research Applications and Future Directions
Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate has significant potential for various research applications due to its versatile structure and functional group arrangement.
Current Research Applications
The compound serves several important research functions:
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As an intermediate in the synthesis of biologically active indole derivatives
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In studies examining structure-activity relationships of indole-containing compounds
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As a building block for constructing more complex molecular architectures
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In the development of heterocyclic libraries for drug discovery
Future Research Directions
Several promising research directions for Methyl 6-((tert-butoxycarbonyl)amino)-1H-indole-4-carboxylate include:
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Exploration of its potential as a scaffold for developing enzyme inhibitors
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Investigation of novel coupling strategies to create more complex indole-based structures
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Development of more efficient synthetic routes to access this and related compounds
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Examination of its potential in combinatorial chemistry approaches
These research avenues could expand the utility of this compound in medicinal chemistry and pharmaceutical development.
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